molecular formula C12H18O3 B14850018 3,4-Diisopropoxyphenol

3,4-Diisopropoxyphenol

Cat. No.: B14850018
M. Wt: 210.27 g/mol
InChI Key: JUEDSQGVPYPAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diisopropoxyphenol is an organic compound with the chemical formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms on the 3rd and 4th positions of the benzene ring are replaced by isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

3,4-Diisopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,4-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3

InChI Key

JUEDSQGVPYPAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.